molecular formula C6H9F3N2O B1352365 Trifluoroacetylpiperazine CAS No. 6511-88-2

Trifluoroacetylpiperazine

Cat. No. B1352365
CAS RN: 6511-88-2
M. Wt: 182.14 g/mol
InChI Key: VCMQRVDQQAMQTJ-UHFFFAOYSA-N
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Description

Trifluoroacetylpiperazine is a chemical compound that is part of the broader class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The trifluoroacetyl group attached to the piperazine ring influences the compound's reactivity and physical properties, making it a valuable intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of trifluoroacetylpiperazine derivatives can be achieved through different pathways. One such method involves the reaction of trifluoromethylated 2-bromoenones with N,N'-dialkyl-1,2-diamines, leading to the formation of 2-trifluoroacetylpiperazine or 3-trifluoromethylpiperazine-2-ones, depending on the starting compounds' structures. This process is characterized by a multistep mechanism that includes sequential substitution and intramolecular cyclization as key steps .

Molecular Structure Analysis

The molecular structure of N-trifluoroacetylpiperidine, a closely related compound, has been studied using techniques such as gas-phase electron diffraction/mass spectrometry (GED/MS), IR spectroscopy, and quantum chemical calculations. It was found that due to strong conjugation between the electron lone pair on the nitrogen atom and the carbonyl group's double bond, the trifluoroacetyl group adopts an intermediate position between axial and equatorial. This results in a planar configuration involving nine atoms, including the nitrogen atom, the carbonyl group, and part of the trifluoromethyl group .

Chemical Reactions Analysis

Trifluoroacetylpiperazine and its derivatives participate in various chemical reactions. For instance, trifluoroacetic acid has been used to mediate the hydroarylation of alkenes to produce dihydrocoumarins and dihydroquinolones in good yield. This suggests that trifluoroacetic acid can be a versatile reagent in promoting certain types of chemical transformations . Additionally, the trifluoroacetyl group has been employed as an orthogonal protecting group for guanidines, showcasing its utility in peptide synthesis due to its stability under mild basic conditions and compatibility with other protecting group strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetylpiperazine derivatives can be inferred from studies on related compounds. For example, the mass spectra of trifluoroacetyl-2,5-diketopiperazines have been examined, revealing fragmentation patterns that are consistent with the elimination of alkyl groups from the molecular ion. These studies provide insights into the stability and reactivity of the trifluoroacetyl moiety when attached to a piperazine ring .

Scientific Research Applications

  • Chemical Synthesis

    • Trifluoroacetylpiperazine is a fluorinated building block . It’s used in the synthesis of various chemical compounds .
    • The methods of application or experimental procedures would depend on the specific synthesis process being carried out. Typically, it would involve mixing Trifluoroacetylpiperazine with other reactants under controlled conditions (temperature, pressure, etc.) .
    • The outcomes would also depend on the specific synthesis process. In general, the goal would be to produce a desired chemical compound with high yield and purity .
  • Heterocyclic Compounds

    • Molecules possessing triazine and tetrazine moieties, to which Trifluoroacetylpiperazine is related, belong to a special class of heterocyclic compounds .
    • These compounds have provided a new dimension to the design of biologically important organic molecules . Their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
    • Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
    • The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
  • Nonlinear Optical (NLO) Applications

    • Trifluoroacetylpiperazine can be used in the growth of piperazinium bis(trifluoroacetate) (PTFA) single crystals .
    • These crystals have potential applications in nonlinear optics (NLO), a field of physics that deals with light propagation in non-linear media, where the polarization density P responds non-linearly to the electric field E of the light .
    • The growth of these crystals typically involves solution growth techniques, where a solution of the compound is prepared and then allowed to slowly evaporate, allowing the crystals to form .
    • The resulting crystals can then be characterized using various techniques (e.g., X-ray diffraction, UV-Vis spectroscopy) to determine their properties and suitability for NLO applications .
  • Pharmaceutical Research

    • Trifluoroacetylpiperazine could potentially be used in pharmaceutical research .
    • As a building block, it could be used in the synthesis of various drug molecules .
    • The methods of application would depend on the specific drug being synthesized, but could involve various organic synthesis techniques .
    • The outcomes would be the successful synthesis of drug molecules with potential therapeutic effects .
  • Fluorinated Building Blocks

    • Trifluoroacetylpiperazine is a fluorinated building block . It’s used in the synthesis of various chemical compounds .
    • The methods of application or experimental procedures would depend on the specific synthesis process being carried out. Typically, it would involve mixing Trifluoroacetylpiperazine with other reactants under controlled conditions (temperature, pressure, etc.) .
    • The outcomes would also depend on the specific synthesis process. In general, the goal would be to produce a desired chemical compound with high yield and purity .
  • Heterogeneous Catalysis and Photocatalysis

    • Molecules possessing triazine and tetrazine moieties, to which Trifluoroacetylpiperazine is related, have great practical applications such as heterogeneous catalysis and photocatalysis .
    • These compounds have provided a new dimension to the design of biologically important organic molecules . Their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
    • Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
    • The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Safety And Hazards

Trifluoroacetylpiperazine is classified as Acute Tox. 3 Oral - Aquatic Chronic 2. It is recommended to avoid all personal contact, including inhalation. Use in a well-ventilated area is advised .

Future Directions

While specific future directions for Trifluoroacetylpiperazine were not found, research in related fields such as the development of new drug candidates that have entered clinical studies in stroke prevention in nonvalvular atrial fibrillation could provide insights .

properties

IUPAC Name

2,2,2-trifluoro-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMQRVDQQAMQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428266
Record name Trifluoroacetylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoroacetylpiperazine

CAS RN

6511-88-2
Record name Trifluoroacetylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6511-88-2
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Synthesis routes and methods I

Procedure details

To a solution of piperazine (1.444 g, 16.8 mmol) in MeOH (10 mL) was added trifluroacetic acid ethyl ester (2.0 mL, 16.8 mmol) and the mixture stirred at room temperature overnight. The reaction was concentrated and purified by column chromatography on silica gel (CH2Cl2/MeOH, 9:1) to afford the desired mono-protected piperazine adduct (1.77 g, 58%) as a pale yellow oil. 1H NMR (CDCl3) δ 1.70 (br s, 1H), 2.90–2.94 (m, 4H), 3.56–3.59 (m, 2H), 3.64–3.67 (m, 2H).
Quantity
1.444 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
58%

Synthesis routes and methods II

Procedure details

To a solution of compound 1c (15.15 g, 53.69 mmol) in CH2Cl2 (60 mL) was added trifluoroacetic acid (18 mL) at room temperature. The mixture was stirred at room temperature for 18 h. The solvent was removed by evaporation. Ether (100 mL) was added to the residue. The white solid was collected by filtration, washed with ether, and dried under vacuum. The crude compound 1d was used in the next reaction without further purification. MS m/z (M+H+) 183.1.
Quantity
15.15 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of compound 4-(2,2,2-trifluoro-acetyl)-piperazine-1-carboxylic acid tent-butyl ester (15.15 g, 53.69 mmol) in CH2Cl2 (60 mL) was added trifluoroacetic acid (18 mL) at room temperature. The resulting mixture was stirred at room temperature for 18 h. The solvent was removed by evaporation. Diethyl ether (100 mL) was added to the residue. The white solid was collected by filtration, washed with diethyl ether, and dried under vacuum. The resulting residue, the title compound, was used in the next reaction without further purification. MS m/z (M+H+) 183.1.
Name
4-(2,2,2-trifluoro-acetyl)-piperazine-1-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl ester
Quantity
15.15 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trifluoroacetylpiperazine
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Trifluoroacetylpiperazine
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Trifluoroacetylpiperazine
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Trifluoroacetylpiperazine

Citations

For This Compound
31
Citations
WV Curran, RB Angier - The Journal of Organic Chemistry, 1966 - ACS Publications
… Benzyl 4trifluoroacetylpiperazine-l-carboxylate7 (40.9 g, … Ethyl 4-trifluoroacetylpiperazine-l-carboxylate (50.0 g, 0.208mole) in 200 ml of dry tetrahydrofuran was added slowly to 350 ml (…
Number of citations: 24 pubs.acs.org
C Obenland, S Papetti - The Journal of Organic Chemistry, 1966 - ACS Publications
Method B.—Ethyl 4-trifluoroacetylpiperazine-l-carboxylate (50.0 g, 0.208 mole) in 200 ml of dry tetrahydrofuran was added slowly to 350 ml (0.35 mole) of 1.0 M borane in …
Number of citations: 5 pubs.acs.org
VM Muzalevskiy, YA Ustynyuk… - … A European Journal, 2015 - Wiley Online Library
… Depending on the structures of the starting compounds, the formation of 2‐trifluoroacetylpiperazine or 3‐trifluoromethylpiperazine‐2‐ones was observed. The mechanism of the reaction …
MJ Kornet, PA Thio, SI Tan - The Journal of Organic Chemistry, 1968 - ACS Publications
… also shown in the borane reduction of the carbonyl of a trifluoroacetamido substituent without affecting the carbonyl of a carbamate moiety present in ethyl 4-trifluoroacetylpiperazine-l-…
Number of citations: 87 pubs.acs.org
M Kawaguchi, O Hayashi, M Kanamoto… - Agricultural and …, 1987 - jstage.jst.go.jp
… The dialdehyde thus obtained reacted in situ with the amines 3a~d in the presence of 1 to afford the TV-trifluoroacetylpiperazine derivatives 4a~d (Scheme 1). The protective …
Number of citations: 9 www.jstage.jst.go.jp
DC Duffey, JP Minyard, RH Lane - The Journal of Organic …, 1966 - ACS Publications
… Ethyl 4-trifluoroacetylpiperazine-l-carboxylate (I) was prepared by the reaction between ethyl … 1-Trifluoroacetylpiperazine Hydrobromide (IV).—Benzyl 4trifluoroacetylpiperazine-l-…
Number of citations: 39 pubs.acs.org
IP Gloriozov, VM Muzalevskiy, AY Rulev… - Russian Journal of …, 2016 - Springer
… enol form of trifluoroacetylpiperazine E proceeding through a … of the enol form of trifluoroacetylpiperazine E. The found high … the reaction products of trifluoroacetylpiperazine 4 also …
Number of citations: 3 link.springer.com
KM Abdel-Hay, T Awad, J DeRuiter, CR Clark - Forensic science …, 2010 - Elsevier
The substituted benzylpiperazine, 3,4-methylenedioxybenzylpiperazine (3,4-MDBP) and its regioisomer 2,3-methylenedioxybenzylpiperazine (2,3-MDBP) have almost identical mass …
Number of citations: 23 www.sciencedirect.com
N Tirelli, A Altomare, R Solaro… - Journal für …, 1998 - Wiley Online Library
Several new push‐pull azobenzene dyes were synthesized by diazonium salt coupling of electron‐poor anilines with N,N‐dialkylanilines. Their dipole moments and first‐order …
Number of citations: 21 onlinelibrary.wiley.com
C Strecker, H Peters, T Hackl, T Peters… - ChemMedChem, 2019 - Wiley Online Library
Human blood group B galactosyltransferase (GTB) catalyzes the galactosylation of the H antigen and is responsible for the formation of the blood group antigen of phenotype B. The …

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